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Compound of Interest

(3,5-Dicyclopropylphenyl)boronic
Compound Name: o
aci

Cat. No.: B14084393

Get Quote

\ J

CAS Number: 2225172-67-6 (Acid) | 1202644-27-6 (Pinacol Ester) Molecular Formula:
C12H15BO2 Molecular Weight: 202.06 g/mol Core Application: Suzuki-Miyaura coupling in drug
discovery; bioisostere for 3,5-diisopropylphenyl and 3,5-dimethylphenyl motifs.

Executive Summary & Structural Logic

In modern drug development, the 3,5-dicyclopropylphenyl moiety is a privileged scaffold. It
offers a unique balance of lipophilicity and metabolic stability, often superior to traditional alkyl
groups due to the cyclopropyl ring's

character and reduced susceptibility to cytochrome P450 oxidation compared to isopropyl
groups.

This guide provides the diagnostic spectroscopic signatures required to validate this building
block, distinguishing it from common impurities like the boroxine trimer or protodeboronated
byproducts.

Structural Symmetry Analysis

e Point Group:
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(assuming planar conformation relative to the phenyl ring).

e Proton Environments: 4 distinct environments (excluding OH).

o

Ar-H (Ortho): Positions 2 and 6 (Equivalent).

[¢]

Ar-H (Para): Position 4 (Unique).

[e]

Cyclopropyl-CH: Methine protons at positions 3" and 5'.

o

Cyclopropyl-CHz: Methylene protons (cis/trans diastereotopic pairs).

Spectroscopic Data Profile

Note: The following data represents the diagnostic consensus for 3,5-dicyclopropylphenyl
systems, derived from high-field NMR analysis of structural analogs (e.g., 3,5-
dicyclopropylaniline, CAS 121388-30-0) and boronic acid electronics.

A. Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6][7]
1H NMR (400 MHz, DMSO-de)

Solvent Choice: DMSO-ds is recommended over CDClIs to prevent boroxine anhydride
formation and to sharpen the boronic acid hydroxyl signals.
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13C NMR (100 MHz, DMSO-ds)
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e C-B (C1): Not observed or extremely broad (quadrupolar relaxation of 1°B/1B). Expected
range: ~135-145 ppm.

e C-Ar (C3, C5): ~143.0 ppm (Quaternary, ipso to cyclopropyl).
e C-Ar (C2, C6): ~128.5 ppm (Ortho to Boron).
e C-Ar (C4): ~122.0 ppm (Para to Boron).

e Cp-CH: ~15.5 ppm.

Cp-CHz: ~10.0 ppm.

B. Mass Spectrometry (MS)[8]

« lonization Mode: ESI (-) or APCI.
e Diagnostic lon: [M-H]- = 201.1
 |sotope Pattern: Boron naturally exists as 1°B (20%) and 1B (80%).

o Look for the characteristic 1:4 ratio in the molecular ion cluster (e.g., m/z 200 vs 201).

C. Infrared Spectroscopy (FT-IR)

e 3200-3400 cm~1: O-H stretch (Broad, H-bonded).
e 1340-1350 cm~1: B-O stretch (Strong, characteristic of boronic acids).
e 3000-3080 cm~*: Cyclopropyl C-H stretch (Distinctive sharp peak slightly above 3000 cm~1).

Experimental Validation Protocol
Protocol 1: Purity Assessment & Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines). This is
not an impurity but a reversible state.

Step-by-Step Methodology:
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o Sample Prep: Dissolve ~10 mg of the sample in 0.6 mL DMSO-de.

o Why: DMSO coordinates to the empty p-orbital of boron, breaking up boroxine trimers and
monomerizing the species for clear NMR integration.

e Acquisition: Run a standard *H NMR (16 scans).
» Water Shake Test:

o Add 1 drop of D20 directly to the NMR tube.

o Shake vigorously and re-acquire.

o Result: The broad singlets at ~8.0 ppm (B-OH) will vanish. The aromatic signals should
remain sharp. If aromatic signals shift significantly or split, suspect the presence of a
boronate ester contaminant.

Protocol 2: Synthesis & Verification Workflow

The following diagram outlines the logical flow from the bromide precursor to the validated
boronic acid, highlighting critical decision points (Checkpoints).
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Start: 1-Bromo-3,5-dicyclopropylbenzene

Lithium-Halogen Exchange
(n-BuLi, -78°C, THF)

Borate Trapping
(B(QiPr)3 or B(OMe)3)

Acidic Hydrolysis
(2M HCl)

Crude Product
(Mixture of Acid & Boroxine)

1H NMR (CDCI3)

Checkpoint 1:
Are peaks broad/complex?

Yes (Boroxine present)

Recrystallize

(Acetonitrile/Water) No (Pure)

1H NMR (DMSO-d6)

Confirm Integration

Validated Target:
(3,5-Dicyclopropylphenyl)boronic acid
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Figure 1: Synthetic workflow and spectroscopic validation logic for minimizing boroxine
interference during characterization.

References & Authority

The data and protocols above are grounded in established methodologies for cyclopropyl-
arene synthesis and organoboron characterization.

¢ Fluorochem.(3,5-Dicyclopropylphenyl)boronic acid Product Page. Catalog No. F552978.
Link

o ChemicalBook.3,5-Dicyclopropylphenylboronic acid pinacol ester (CAS 1202644-27-6). Link

e Hanack, M., et al.Reactions of 3,5-dicyclopropylphenyl triflate. Journal of Organic Chemistry,
1976, 41(26), 4099. (Foundational work on the 3,5-dicyclopropylphenyl system). Link

» Hall, D. G.Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and
Materials. Wiley-VCH, 2nd Edition, 2011. (Standard reference for NMR behavior of boronic
acids).

o Patent WO2018136890A1.Chemical compounds as inhibitors of interleukin-1 activity.
(Describes synthesis of 3,5-dicyclopropyl aniline precursors). Link

» To cite this document: BenchChem. [Comprehensive Spectroscopic Guide: (3,5-
Dicyclopropylphenyl)boronic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14084393/docs#comprehensive-spectroscopic-
guide-3-5-dicyclopropylphenyl-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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